molecular formula C12H16N2O4 B1522535 tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate CAS No. 1261365-75-6

tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate

Cat. No. B1522535
M. Wt: 252.27 g/mol
InChI Key: TZAOPISIPNHPQT-UHFFFAOYSA-N
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Description

Tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate (TBDC) is an organophosphate compound that is widely used in the scientific research field. It has been studied for its ability to act as a catalyst in various chemical reactions, its biochemical and physiological effects, and its potential applications in the lab. TBDC is a relatively new compound, and as such, there is much research to be done in order to further understand its properties and potential uses. In

Scientific Research Applications

Structural Analysis and Molecular Configuration

The compound has been used to study molecular configurations, as evidenced by its structural analysis. For instance, a study demonstrated the all-cis trisubstituted pyrrolidin-2-one structure of a similar compound, illustrating the detailed molecular configuration and intramolecular interactions, such as hydrogen bonding (Weber et al., 1995).

Chemical Reactions and Properties

The compound has been involved in studies examining its reactivity and the properties of its derivatives:

  • Aerobic Reactions with Copper :

    • Research detailed the reactions of similar tert-butyl compounds with copper in aerobic conditions, leading to significant findings in the field of inorganic chemistry, including the observation of strong copper(II)–radical ferromagnetic exchange (Speier et al., 1996).
  • Photoredox-Catalyzed Reactions :

    • A study showcased the use of a tert-butyl compound in photoredox-catalyzed reactions to synthesize 3-aminochromones, a process that expands the applications of photocatalyzed protocols in organic chemistry (Wang et al., 2022).
  • Diels-Alder Reactions :

    • The compound has been employed in Diels-Alder reactions, illustrating its utility in synthesizing complex organic structures (Padwa et al., 2003).
  • Investigations into Molecular Dipoles and Interactions :

    • Studies have utilized tert-butyl compounds to investigate molecular dipoles and hydrogen bonding, contributing valuable insights into the structural properties of organic molecules (Baillargeon et al., 2014).
  • Lithiation Reactions :

    • Research on the lithiation of tert-butyl compounds has provided a deeper understanding of their reactivity and potential for creating various substituted derivatives, enriching the field of synthetic chemistry (Smith et al., 2013).

Synthesis and Characterization

The synthesis and characterization of tert-butyl carbamate derivatives have been a focus of research to explore their properties and potential applications:

  • Synthesis and X-ray Analyses :

    • Synthesis and crystallographic analysis have been conducted to understand the molecular and crystal structure of tert-butyl carbamate derivatives, contributing to the knowledge of their structural properties (Çolak et al., 2021).
  • Crystal Structure Determination :

    • The crystal structure of tert-butyl carbamate derivatives has been studied to reveal their molecular configuration and relative substitution, aiding in the understanding of their structural characteristics (Ober et al., 2004).

Other Applications

The compound and its derivatives have been utilized in various other chemical studies, demonstrating their versatility in scientific research:

  • Oxidation Reactions :

    • Studies have investigated the oxidation of tert-butyl compounds under solvent-free conditions, providing insights into their reactivity and potential environmental benefits (Zhang et al., 2009).
  • Palladium-Catalyzed Reactions :

    • Research on the coupling of tert-butyl compounds with arylboronic acids has expanded the understanding of palladium-catalyzed reactions, contributing to the field of organic synthesis (Wustrow & Wise, 1991).

properties

IUPAC Name

tert-butyl N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-6-9-10(13-7-8)17-5-4-16-9/h6-7H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAOPISIPNHPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(N=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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